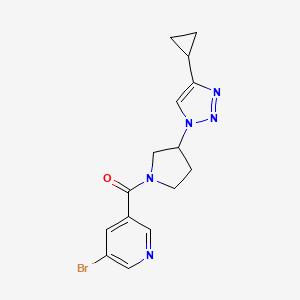
(5-bromopyridin-3-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-bromopyridin-3-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H16BrN5O and its molecular weight is 362.231. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pyridylcarbene Formation and Derivative Synthesis
The thermal decomposition of bromo-triazolopyridine compounds, closely related to the chemical , results in the formation of pyridylcarbene intermediates. These intermediates are stabilized to form various derivatives like bromo-vinylpyridine and bromo-cyclopropylpyridine. Such compounds have potential applications in organic synthesis and medicinal chemistry due to their unique structural properties (Abarca, Ballesteros, & Blanco, 2006).
Triazole and Pyrrolidine Derivatives in Medicinal Applications
Synthesis of trans N-Substituted Pyrrolidine derivatives featuring a 1,2,4-triazole ring has shown significant relevance in medicinal chemistry. Compounds with this core motif are vital in clinical drugs targeting various conditions such as migraines, viral infections, and cancer. The synthesis of these derivatives leads to novel compounds with potential pharmaceutical applications (Prasad et al., 2021).
Antibacterial Activity of Pyrrolidin-cyanopyridine Derivatives
Novel cyanopyridine derivatives, synthesized from compounds structurally similar to the queried chemical, demonstrate notable antimicrobial activity against a variety of bacterial strains. These findings indicate the potential of such derivatives in developing new antibacterial agents (Bogdanowicz et al., 2013).
P2X7 Antagonist Clinical Candidate Synthesis
In the context of mood disorder treatments, a compound structurally similar to the chemical was synthesized and found effective as a P2X7 antagonist. This compound demonstrated promising properties for advancing into phase I clinical trials, showcasing the potential use of such compounds in therapeutic applications (Chrovian et al., 2018).
Anticonvulsant and Sodium Channel Blocker Agents
Derivatives of triazol-pyrrolidin-methanone, structurally related to the queried compound, have shown potent anticonvulsant activities and effectiveness as sodium channel blockers. This highlights their potential in developing new treatments for conditions like epilepsy (Malik & Khan, 2014).
properties
IUPAC Name |
(5-bromopyridin-3-yl)-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN5O/c16-12-5-11(6-17-7-12)15(22)20-4-3-13(8-20)21-9-14(18-19-21)10-1-2-10/h5-7,9-10,13H,1-4,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRIWGAKBKIEPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)C4=CC(=CN=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

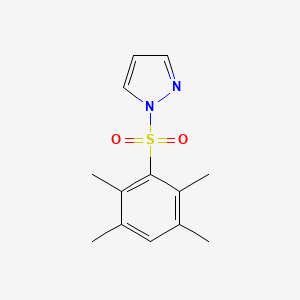
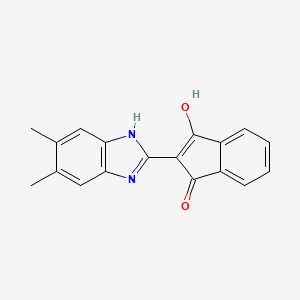
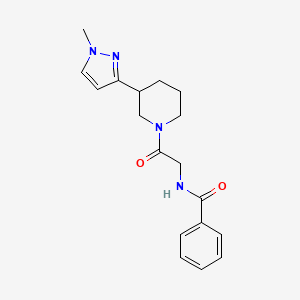
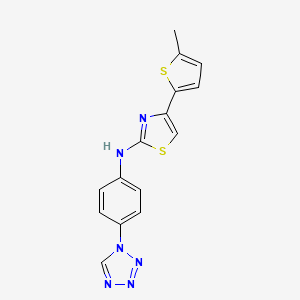
![Methyl 2-({[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4-chlorobenzoate](/img/structure/B2376563.png)
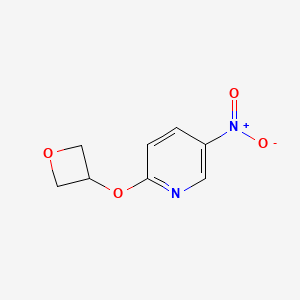
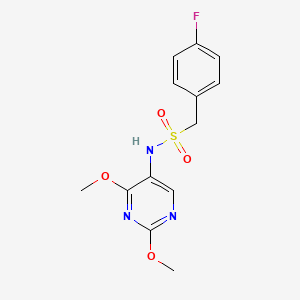
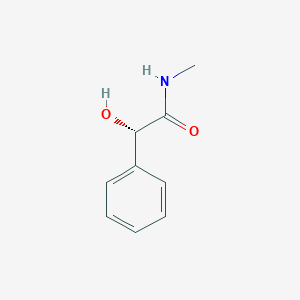

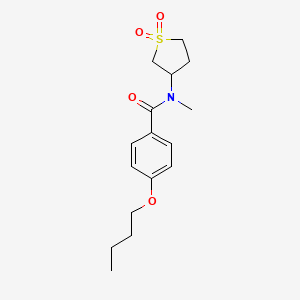
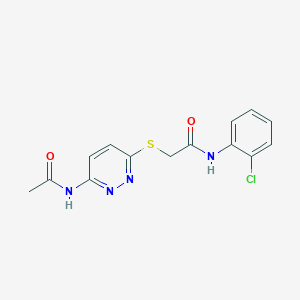

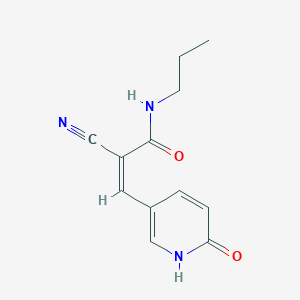
![allyl 5-(4-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2376576.png)